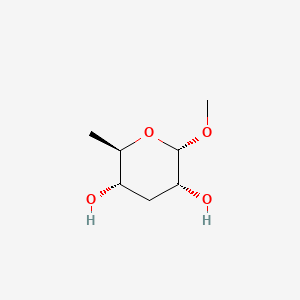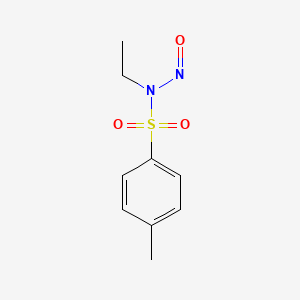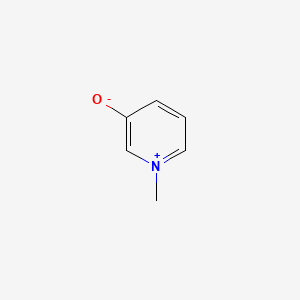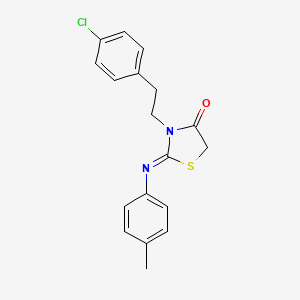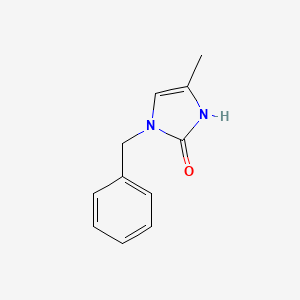
p-Methoxycinnamohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxycinnamohydroxamic acid: is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a hydroxamic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycinnamohydroxamic acid typically involves the reaction of p-methoxycinnamic acid with hydroxylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxamic acid group. Common reagents include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: p-Methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxamic acid group can be reduced to an amide or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: p-Methoxycinnamic acid derivatives.
Reduction: p-Methoxycinnamamide or p-Methoxycinnamine.
Substitution: p-Nitromethoxycinnamohydroxamic acid or p-Bromomethoxycinnamohydroxamic acid.
Aplicaciones Científicas De Investigación
Chemistry: p-Methoxycinnamohydroxamic acid is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases and other enzymes that interact with hydroxamic acids.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit matrix metalloproteinases, which play a role in cancer metastasis.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of p-Methoxycinnamohydroxamic acid primarily involves its interaction with metal ions and enzymes. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s function, leading to potential therapeutic effects such as the inhibition of cancer cell metastasis.
Comparación Con Compuestos Similares
p-Methoxycinnamic acid: Lacks the hydroxamic acid group but shares the methoxy and cinnamic acid structure.
p-Hydroxycinnamohydroxamic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Cinnamohydroxamic acid: Lacks the methoxy group but contains the cinnamic acid and hydroxamic acid functionalities.
Uniqueness: p-Methoxycinnamohydroxamic acid is unique due to the presence of both the methoxy and hydroxamic acid groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, potentially improving its bioavailability, while the hydroxamic acid group provides strong metal-chelating properties, making it a potent enzyme inhibitor.
Propiedades
Número CAS |
25357-01-1 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(E)-N-hydroxy-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-7,13H,1H3,(H,11,12)/b7-4+ |
Clave InChI |
BQDLTSGIXOYYHY-QPJJXVBHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NO |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


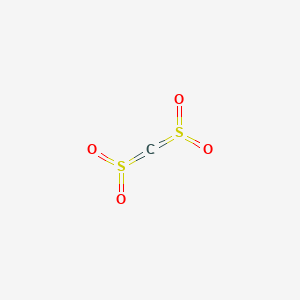
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
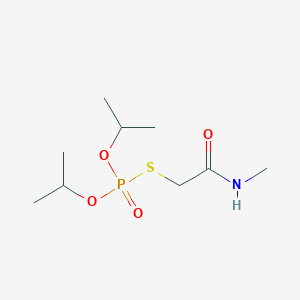
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
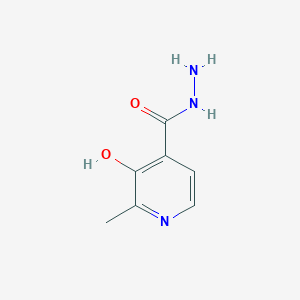
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
